molecular formula C21H24F3N B13731782 Fluotraceno CAS No. 35764-73-9

Fluotraceno

Cat. No.: B13731782
CAS No.: 35764-73-9
M. Wt: 347.4 g/mol
InChI Key: JTAJFHGSVCEPKC-KUHUBIRLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Fluotraceno undergoes various chemical reactions, including:

    Reduction: Reduction reactions can modify the tricyclic core or the side chains.

    Substitution: The trifluoromethyl group and the dimethylamino side chain can participate in substitution reactions under appropriate conditions.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Fluotraceno has been studied primarily for its pharmacological properties. Its dual activity as an antidepressant and antipsychotic makes it a compound of interest in the treatment of mental health disorders . Research has focused on its potential benefits in treating conditions where both depression and psychosis are present, such as schizophrenia . Additionally, its unique chemical structure has made it a subject of study in medicinal chemistry for the development of new therapeutic agents.

Comparison with Similar Compounds

Fluotraceno is similar to other tricyclic compounds such as amoxapine, loxapine, and trimipramine . These compounds also exhibit both antidepressant and antipsychotic activities. this compound’s unique trifluoromethyl group distinguishes it from these other compounds, potentially contributing to its distinct pharmacological profile . Other similar compounds include:

    Amoxapine: A tricyclic antidepressant with antipsychotic properties.

    Loxapine: Used primarily as an antipsychotic.

    Trimipramine: Another tricyclic antidepressant with sedative effects.

This compound’s combination of structural features and pharmacological activities makes it a unique compound in this class.

Properties

CAS No.

35764-73-9

Molecular Formula

C21H24F3N

Molecular Weight

347.4 g/mol

IUPAC Name

N,N-dimethyl-3-[(9S,10R)-10-methyl-2-(trifluoromethyl)-9,10-dihydroanthracen-9-yl]propan-1-amine

InChI

InChI=1S/C21H24F3N/c1-14-16-7-4-5-8-18(16)19(9-6-12-25(2)3)20-13-15(21(22,23)24)10-11-17(14)20/h4-5,7-8,10-11,13-14,19H,6,9,12H2,1-3H3/t14-,19+/m1/s1

InChI Key

JTAJFHGSVCEPKC-KUHUBIRLSA-N

Isomeric SMILES

C[C@H]1C2=C(C=C(C=C2)C(F)(F)F)[C@H](C3=CC=CC=C13)CCCN(C)C

Canonical SMILES

CC1C2=C(C=C(C=C2)C(F)(F)F)C(C3=CC=CC=C13)CCCN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.